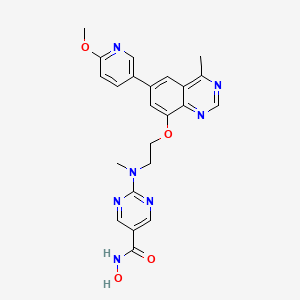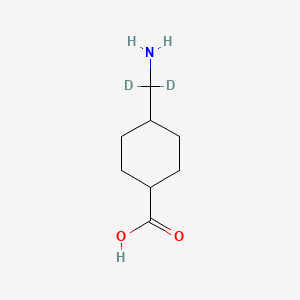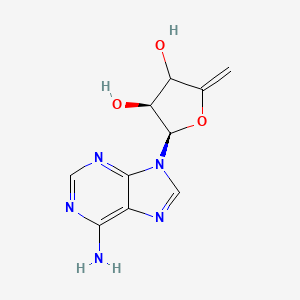
L-Pyrrolysine (lithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Pyrrolysine (lithium) is a unique amino acid that is genetically encoded and used in the biosynthesis of proteins in some methanogenic archaea and bacteria. It is not present in humans. This compound contains an α-amino group and a carboxylic acid group, with a pyrroline side-chain similar to that of lysine. The lithium ion in this context is often associated with its applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
L-Pyrrolysine is synthesized in vivo by joining two molecules of L-lysine. One molecule of lysine is first converted to (3R)-3-methyl-D-ornithine, which is then ligated to a second lysine. An NH2 group is eliminated, followed by cyclization and dehydration steps to yield L-pyrrolysine .
Industrial Production Methods
The industrial production of lithium compounds often involves the extraction of lithium from minerals such as spodumene and petalite, followed by a series of chemical reactions to produce lithium carbonate or lithium hydroxide. These compounds can then be used in various applications, including the synthesis of L-pyrrolysine .
化学反应分析
Types of Reactions
L-Pyrrolysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its incorporation into proteins and its function in biological systems .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of L-pyrrolysine include hydroxylamine, N-methylhydroxylamine, and dithionite. These reagents help in the formation and stabilization of the pyrroline ring structure .
Major Products Formed
The major products formed from the reactions of L-pyrrolysine include various derivatives that are incorporated into proteins. These derivatives play crucial roles in the catalytic functions of enzymes involved in methane production in methanogenic archaea .
科学研究应用
L-Pyrrolysine has several scientific research applications, including its use in:
Chemistry: As a unique amino acid, it is used in the study of protein synthesis and enzyme function.
Biology: It is essential for the growth and metabolism of certain methanogenic archaea and bacteria.
作用机制
The mechanism of action of L-pyrrolysine involves its incorporation into proteins through a unique genetic encoding process. It is encoded by the UAG codon, which is typically a stop codon, and its incorporation is mediated by a specific tRNA and tRNA synthetase. The pyrroline ring structure of L-pyrrolysine plays a crucial role in the catalytic functions of enzymes, particularly those involved in methane production .
相似化合物的比较
L-Pyrrolysine is unique among amino acids due to its genetic encoding and its role in methane production. Similar compounds include:
Lysine: A standard amino acid with a similar side-chain structure but lacking the pyrroline ring.
Ornithine: An intermediate in the synthesis of L-pyrrolysine, involved in the urea cycle.
L-Pyrrolysine’s uniqueness lies in its genetic encoding and its specific role in the metabolism of methanogenic archaea, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C12H20LiN3O3 |
|---|---|
分子量 |
261.3 g/mol |
IUPAC 名称 |
lithium;(2S)-2-amino-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C12H21N3O3.Li/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18;/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t8-,9+,10-;/m1./s1 |
InChI 键 |
HBIJBNVTTMNPPD-YMQJAAJZSA-M |
手性 SMILES |
[Li+].C[C@@H]1CC=N[C@H]1C(=O)NCCCC[C@@H](C(=O)[O-])N |
规范 SMILES |
[Li+].CC1CC=NC1C(=O)NCCCCC(C(=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)










![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)

